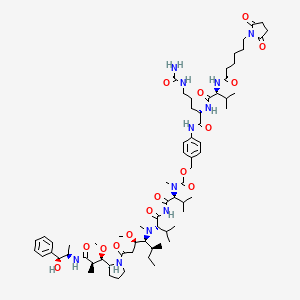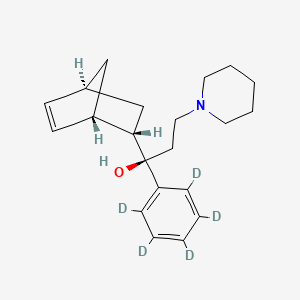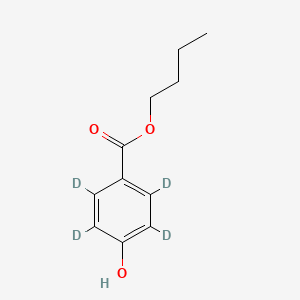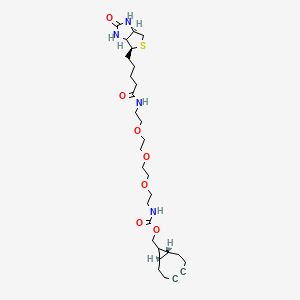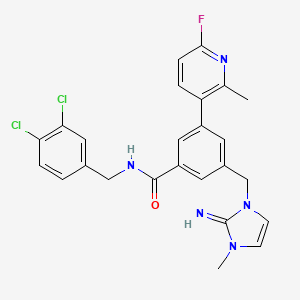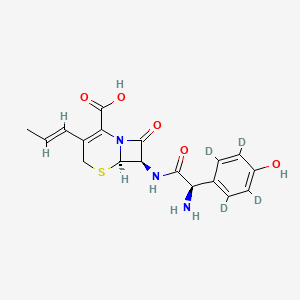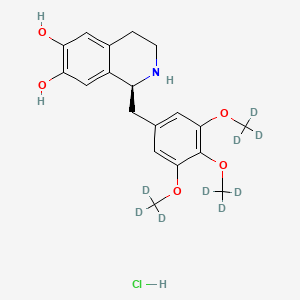
S-(-)-Tretoquinol-d9 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(-)-Tretoquinol-d9 (hydrochloride): is a deuterated form of tretoquinol, a compound known for its pharmacological properties. The deuterium labeling is used to study the pharmacokinetics and metabolic pathways of the compound. The hydrochloride salt form enhances its solubility and stability, making it suitable for various research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(-)-Tretoquinol-d9 (hydrochloride) involves the deuteration of tretoquinol. This process typically includes the introduction of deuterium atoms into the tretoquinol molecule through catalytic hydrogenation using deuterium gas. The reaction conditions often require a palladium or platinum catalyst under controlled temperature and pressure to ensure selective deuteration.
Industrial Production Methods: Industrial production of S-(-)-Tretoquinol-d9 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the purity and isotopic labeling of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: S-(-)-Tretoquinol-d9 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced back to its parent alcohol form.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Parent alcohol form.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
S-(-)-Tretoquinol-d9 (hydrochloride) is widely used in scientific research due to its unique properties:
Chemistry: It is used to study reaction mechanisms and isotope effects.
Biology: The compound is employed in metabolic studies to trace the pathways and interactions within biological systems.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: The compound is used in the development of new pharmaceuticals and in quality control processes.
Mécanisme D'action
The mechanism of action of S-(-)-Tretoquinol-d9 (hydrochloride) involves its interaction with specific molecular targets. The deuterium atoms in the compound provide a unique way to study its metabolic pathways and interactions. The compound acts on various receptors and enzymes, influencing their activity and providing insights into their function.
Comparaison Avec Des Composés Similaires
Tretoquinol: The non-deuterated form of the compound.
Deuterated analogs: Other deuterated compounds used for similar research purposes.
Uniqueness: S-(-)-Tretoquinol-d9 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in studying metabolic pathways and pharmacokinetics. The hydrochloride salt form further enhances its solubility and stability, making it a valuable tool in various research fields.
Propriétés
Formule moléculaire |
C19H24ClNO5 |
|---|---|
Poids moléculaire |
390.9 g/mol |
Nom IUPAC |
(1S)-1-[[3,4,5-tris(trideuteriomethoxy)phenyl]methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrochloride |
InChI |
InChI=1S/C19H23NO5.ClH/c1-23-17-7-11(8-18(24-2)19(17)25-3)6-14-13-10-16(22)15(21)9-12(13)4-5-20-14;/h7-10,14,20-22H,4-6H2,1-3H3;1H/t14-;/m0./s1/i1D3,2D3,3D3; |
Clé InChI |
UHSXRTHJCJGEKG-HHAYSADNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=CC(=CC(=C1OC([2H])([2H])[2H])OC([2H])([2H])[2H])C[C@H]2C3=CC(=C(C=C3CCN2)O)O.Cl |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C=C3CCN2)O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


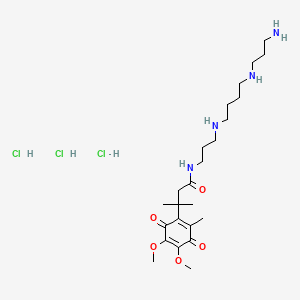
![[(1R,2R,4S,5S)-9-hydroxy-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B12425369.png)

![[(3S,8R,9S,10R,13S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12425378.png)
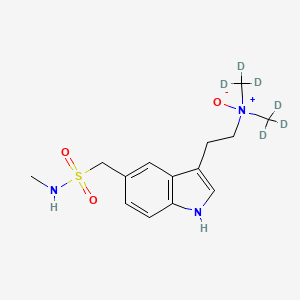
![(2S,5S,8S,11S,18E,26S)-26-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2,5-dibenzyl-8-(3-carbamimidamidopropyl)-3,6,9,27-tetraoxo-1,4,7,10,16,21-hexazacycloheptacos-18-ene-11-carboxamide](/img/structure/B12425384.png)
![(1S,2S,3R,4S,5S)-5-[6-(4-azido-2-nitroanilino)hexylamino]-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol](/img/structure/B12425390.png)
